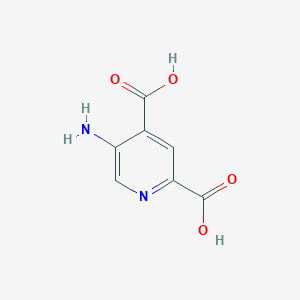

5-Aminopyridine-2,4-dicarboxylic acid

Description

Contextualization within Pyridine (B92270) Chemistry and Heterocyclic Compounds

5-Aminopyridine-2,4-dicarboxylic acid belongs to the broad class of organic molecules known as heterocyclic compounds. These are cyclic compounds where at least one atom in the ring structure is an element other than carbon. britannica.com Specifically, it is a derivative of pyridine, an aromatic six-membered ring containing five carbon atoms and one nitrogen atom, with the chemical formula C₅H₅N. britannica.comwikipedia.org Pyridine and its derivatives are fundamental scaffolds in numerous areas, including pharmaceuticals and agrochemicals. britannica.comnumberanalytics.com

The structure of this compound is characterized by a central pyridine ring. This ring is substituted with three functional groups: an amino group (-NH₂) at the 5-position and two carboxylic acid groups (-COOH) at the 2- and 4-positions. The pyridine ring itself is aromatic, meaning it has a stable, planar structure with delocalized π-electrons, similar to benzene. numberanalytics.comlibretexts.org However, the nitrogen atom introduces a dipole moment and makes the ring a weak base. numberanalytics.com The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups on this aromatic core imparts a unique combination of chemical properties to the molecule.

Significance of Multifunctional Organic Ligands in Chemical Synthesis and Materials Science

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. numberanalytics.com Ligands that possess multiple binding sites are known as polydentate or multifunctional ligands. nih.gov this compound is an excellent example of a multifunctional organic ligand. It has three potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylic acid groups.

The importance of such multifunctional ligands in chemical synthesis and materials science is immense. numberanalytics.comnih.gov They act as "building blocks" or "linkers" for the construction of complex, multidimensional structures, such as coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgresearchgate.net The specific arrangement of functional groups on the ligand dictates the geometry and connectivity of the resulting framework. This allows chemists to rationally design materials with tailored properties, including specific pore sizes, surface areas, and chemical functionalities. researchgate.netresearchgate.net These tailored materials have found applications in diverse fields such as catalysis, gas storage, and separation. solubilityofthings.com

Overview of Key Research Trajectories for this compound

While research specifically detailing this compound is still emerging, the key research trajectories for this compound can be inferred from the extensive studies on analogous pyridine-dicarboxylic and pyridine-tricarboxylic acids. oist.jpmdpi.comnih.gov The primary area of investigation for these types of molecules is their use as organic linkers in the synthesis of coordination polymers and MOFs. rsc.orgrsc.orgresearchgate.net

Researchers utilize the multiple coordination sites on these ligands to connect metal ions into one-, two-, or three-dimensional networks. rsc.orgresearchgate.net The resulting materials often exhibit interesting properties such as photoluminescence, magnetism, and catalytic activity. researchgate.net For instance, studies on pyridine-3,5-dicarboxylic acid have shown that it can form diverse and complex 2D and 3D frameworks with various transition metals like zinc, cobalt, and copper. rsc.org Similarly, pyridine-2,6-dicarboxylic acid has been used to create MOFs with applications in molecular magnetism and as hosts for small molecules. researchgate.net Given its structural features—a rigid pyridine core, multiple carboxylate binding sites, and an additional amino functional group that can participate in hydrogen bonding or be further modified—this compound is a promising candidate for constructing novel functional materials with unique structural topologies and properties.

Table 1: Comparison of Related Pyridine Carboxylic Acid Ligands

| Compound Name | Molecular Formula | Number of Carboxylic Acid Groups | Position of Substituents | Key Research Applications |

|---|---|---|---|---|

| 5-Aminopyridine-2-carboxylic acid | C₆H₆N₂O₂ | 1 | 2-COOH, 5-NH₂ | Synthesis of luminescent and bioactive coordination compounds. sigmaaldrich.comchemicalbook.com |

| Pyridine-2,6-dicarboxylic acid | C₇H₅NO₄ | 2 | 2,6-di-COOH | Construction of 1D, 2D, and 3D metal-organic frameworks. researchgate.netnih.gov |

| Pyridine-3,5-dicarboxylic acid | C₇H₅NO₄ | 2 | 3,5-di-COOH | Formation of diverse 0D to 3D coordination polymers. rsc.orgresearchgate.net |

| 4-Aminopyridine-2,6-dicarboxylic acid | C₇H₆N₂O₄ | 2 | 2,6-di-COOH, 4-NH₂ | Used as a building block for functional molecules. nih.gov |

| This compound | C₇H₆N₂O₄ | 2 | 2,4-di-COOH, 5-NH₂ | Potential linker for novel metal-organic frameworks and functional materials. |

Scope and Organization of the Research Outline

This article provides a focused examination of this compound based on current chemical principles and research trends. The content is structured to first place the compound within the context of heterocyclic and pyridine chemistry. It then elaborates on the significance of its multifunctional nature as an organic ligand. Finally, it outlines the primary research directions for this molecule, drawing parallels from closely related and well-studied compounds to highlight its potential in the synthesis of new materials. The information is presented to be scientifically accurate and informative within the specified scope.

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O4 |

|---|---|

Molecular Weight |

182.13 g/mol |

IUPAC Name |

5-aminopyridine-2,4-dicarboxylic acid |

InChI |

InChI=1S/C7H6N2O4/c8-4-2-9-5(7(12)13)1-3(4)6(10)11/h1-2H,8H2,(H,10,11)(H,12,13) |

InChI Key |

WHIFYCAAGKAAQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminopyridine 2,4 Dicarboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Pyridine (B92270) Core

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comlakotalakes.com For 5-Aminopyridine-2,4-dicarboxylic acid, several logical disconnections can be proposed based on established pyridine chemistry.

A primary strategy involves disconnecting the substituent groups from the intact pyridine core. This can be approached in a few ways:

C-N Bond Disconnection: The amino group at the C5 position can be disconnected, leading to a synthon that could be synthetically derived from a 5-halopyridine-2,4-dicarboxylic acid derivative via nucleophilic aromatic substitution or from a 5-nitropyridine precursor via reduction.

C-C Bond Disconnections: The two carboxylic acid groups at the C2 and C4 positions can be disconnected. These functional groups are often installed via the oxidation of corresponding alkyl groups (e.g., methyl) or the hydrolysis of nitrile (cyano) groups. This suggests precursors like 5-amino-2,4-dimethylpyridine or 5-amino-2,4-dicyanopyridine.

A more fundamental approach involves disconnecting the pyridine ring itself. heighpubs.org This strategy aims to construct the substituted ring from acyclic precursors. Common methods for pyridine ring synthesis, such as the Hantzsch synthesis or other condensation reactions, could be envisioned. lakotalakes.combeilstein-journals.org This would involve combining a 1,5-dicarbonyl compound (or its equivalent) with an ammonia (B1221849) source, where the precursors already contain the necessary functionalities or groups that can be converted to them. baranlab.org

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Rationale |

| This compound | 5-Nitropyridine-2,4-dicarboxylic acid | - | Reduction of the nitro group is a common and reliable method for introducing an amino group. |

| 5-Nitropyridine-2,4-dicarboxylic acid | 5-Nitro-2,4-dimethylpyridine | - | Oxidation of methyl groups to carboxylic acids. |

| 5-Amino-2,4-dicyanopyridine | Acyclic precursors | Ammonia | Ring-forming cyclization reaction. |

Classical Synthetic Routes to this compound

Classical synthetic routes typically involve multi-step sequences that build upon readily available chemical feedstocks. These methods prioritize reliability and yield, often through well-understood reaction mechanisms.

A common strategy involves the sequential functionalization of a simpler, substituted pyridine. A hypothetical multi-step synthesis could commence from a precursor like 2,4-lutidine (2,4-dimethylpyridine).

Synthetic Scheme Example:

Nitration: 2,4-Lutidine is nitrated to introduce a nitro group onto the pyridine ring. The directing effects of the methyl groups would favor substitution at the C3 or C5 positions. Separation of the 5-nitro isomer would be a critical step.

Oxidation: The methyl groups of 5-nitro-2,4-lutidine are oxidized to carboxylic acids using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄). This yields 5-nitropyridine-2,4-dicarboxylic acid.

Reduction: The nitro group is then reduced to an amino group. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). This final step yields the target compound, this compound.

This approach is exemplified by syntheses of related compounds, such as 5-amino-2-pyridinecarboxylic acid derivatives, which often start from a corresponding 5-nitro precursor. nih.gov

Building the pyridine ring from acyclic components is another fundamental strategy. baranlab.org Most syntheses of pyridine rings are based on condensation reactions of carbonyl compounds or cycloaddition reactions. nih.gov The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. beilstein-journals.org

To synthesize this compound, a modified cyclization could be employed. For example, an organocatalyzed, formal (3+3) cycloaddition reaction between readily available enamines and unsaturated aldehydes or ketones can afford highly substituted pyridine scaffolds. acs.org A potential strategy could involve the condensation of a 1,5-dicarbonyl compound (or a synthetic equivalent) with ammonia. nih.gov The challenge lies in designing acyclic precursors that carry the required amino and carboxylate functionalities (or their masked equivalents) in the correct positions to ensure the desired substitution pattern on the final pyridine ring.

The introduction of carboxylic acid groups onto a pre-existing pyridine ring is a key transformation. Several methods are available:

Oxidation of Alkyl Groups: As mentioned previously, alkyl groups (especially methyl groups) attached to the pyridine ring can be oxidized to carboxylic acids. Common oxidants include potassium permanganate (KMnO₄) or nitric acid. beilstein-journals.org This is a robust and widely used method.

Hydrolysis of Nitriles: Cyano (nitrile) groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. This provides a valuable route, as cyano groups can be introduced through various methods, including nucleophilic substitution of a halide. A patented process for preparing 2,4-pyridine dicarboxylic acid involves the alkaline hydrolysis of a 4-cyano-2-pyridinecarboxamide intermediate, demonstrating the utility of this approach. google.com

Carbonylation Reactions: Modern palladium-catalyzed carbonylation reactions can convert aryl halides or triflates into carboxylic acids or esters using carbon monoxide (CO) as a C1 source. This would involve preparing a di-halogenated aminopyridine precursor for subsequent double carbonylation.

| Method | Precursor Functional Group | Reagents | Key Features |

| Oxidation | -CH₃ | KMnO₄, HNO₃ | Strong conditions, well-established. |

| Hydrolysis | -CN | H₃O⁺ or OH⁻/H₂O | Reliable conversion, often requires harsh conditions. |

| Carbonylation | -Br, -I, -OTf | CO, Pd catalyst, base | Milder conditions, good functional group tolerance. |

Introducing the amino group at the C5 position requires careful consideration of the pyridine ring's electronic properties.

Chichibabin Reaction: This reaction involves the direct amination of a pyridine ring using sodium amide (NaNH₂) or a related reagent. chemistnotes.com It proceeds via a nucleophilic addition-elimination mechanism, typically adding the amino group to the C2 or C4 positions, which are electronically deficient. wikipedia.orgscientificupdate.com For amination at the C5 position, this method is generally not suitable unless the electronic nature of the ring is significantly altered by other substituents.

Nucleophilic Aromatic Substitution (SNAr): A more versatile strategy is the SNAr reaction. This involves reacting a pyridine ring substituted with a good leaving group (such as a halogen like -Cl or -Br) at the C5 position with an amine source, such as ammonia or an ammonia equivalent. The reaction is facilitated by the presence of electron-withdrawing groups on the ring, making the dicarboxylic acid precursor an activated substrate for this transformation. beilstein-journals.org

Reduction of a Nitro Group: As outlined in section 2.2.1, the most common and reliable method for introducing an amino group is through the reduction of a corresponding nitro-substituted precursor. The nitro group can be introduced via electrophilic nitration, and its subsequent reduction is typically high-yielding and chemoselective.

Modern and Sustainable Synthetic Approaches

Recent advances in chemical synthesis focus on improving efficiency, safety, and environmental impact, often referred to as green chemistry. mdpi.com

Continuous Flow Synthesis: Multi-step syntheses can be performed in continuous flow reactors. nih.gov This technology offers benefits such as improved heat transfer, enhanced safety when handling hazardous intermediates (like azides or organometallics), and the potential for automated, high-throughput production. rsc.org A flow-based synthesis of this compound could integrate the nitration, oxidation, and reduction steps into a single, streamlined process.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. mdpi.com Each step in the classical synthesis route—nitration, oxidation, and reduction—could potentially be optimized using microwave-assisted protocols.

Biocatalysis: The use of enzymes (biocatalysis) is a cornerstone of green chemistry, offering high selectivity under mild, aqueous conditions. mdpi.com While a complete enzymatic synthesis of this specific molecule is not established, individual steps could be replaced by biocatalytic alternatives. For example, specific oxidoreductase enzymes could be explored for the oxidation of methyl groups or the reduction of the nitro group, potentially avoiding the use of harsh chemical reagents. The conversion of bio-based materials like 5-hydroxymethylfurfural (B1680220) into 2,5-furandicarboxylic acid showcases the power of catalytic oxidation in sustainable chemistry, providing a model for future developments in pyridine chemistry. nih.gov

| Approach | Key Advantage | Potential Application |

| Continuous Flow | Enhanced safety and control, automation | Multi-step synthesis involving hazardous reagents or intermediates. |

| Microwave-Assisted | Drastically reduced reaction times | Acceleration of slow steps like oxidation or hydrolysis. |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Regioselective functionalization, clean reduction/oxidation steps. |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com The application of its 12 principles is paramount in developing sustainable synthetic routes for complex molecules like this compound. firp-ula.orgnih.gov

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product, are exemplary in achieving high atom economy and are widely used for synthesizing heterocyclic scaffolds. rasayanjournal.co.inresearchgate.net

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. Green synthesis endeavors to replace them with safer alternatives like water, supercritical fluids, or ionic liquids, or to eliminate them entirely through solvent-free reaction conditions. mdpi.comrasayanjournal.co.in Mechanochemical methods, where reactions are induced by grinding solid reactants, represent a prime example of solvent-free synthesis. rasayanjournal.co.in

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts, used in small amounts, can be recycled and enable reactions with higher selectivity and efficiency, reducing waste generation. mdpi.comnih.gov For pyridine synthesis, this includes recyclable metal catalysts or organocatalysts. organic-chemistry.org

By integrating these principles, the environmental footprint associated with the synthesis of this compound can be significantly reduced.

Flow Chemistry Methodologies for Continuous Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for scale-up, safety, and process control. In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. beilstein-journals.org

Applying flow chemistry to the synthesis of this compound could involve several key steps. For instance, a critical cyclization or condensation reaction, such as a modified Hantzsch pyridine synthesis, could be adapted for a flow process. beilstein-journals.orgwikipedia.org

Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives

| Parameter | Batch Synthesis | Flow Chemistry |

| Heat Transfer | Poor, non-uniform; risk of hotspots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often limited by stirring efficiency | Efficient mixing through diffusion and static mixers |

| Safety | Large volumes of reagents pose higher risks | Small reactor volumes minimize risk of runaway reactions |

| Scalability | Difficult; requires re-optimization | Straightforward; achieved by extending operation time |

| Process Control | Limited; parameters averaged over the vessel | Precise control over temperature, pressure, residence time |

A hypothetical flow setup could utilize a packed-bed reactor containing a solid-supported catalyst. Reagents would be introduced via syringe pumps, and the temperature of the reactor coil could be precisely controlled. acs.org This methodology allows for rapid screening of reaction conditions and facilitates seamless scaling from laboratory discovery to industrial production. beilstein-journals.org

Catalytic Synthesis Routes and Reaction Optimization

Catalysis is central to the efficient synthesis of substituted pyridines. The choice of catalyst can dramatically influence reaction rates, selectivity, and yield. For a molecule like this compound, catalytic steps could be involved in the formation of the pyridine ring itself or in the post-modification of a pyridine precursor.

Potential catalytic approaches include:

Transition Metal Catalysis: Palladium-on-carbon (Pd/C) is a versatile heterogeneous catalyst often used for hydrogenation reactions, which could be employed to reduce a nitro group to the amine function in a suitable precursor. chemicalbook.com Copper-catalyzed reactions are also utilized for decorating N-heterocycles. organic-chemistry.org

Acid/Base Catalysis: Many condensation and cyclization reactions that form pyridine rings, such as the Bohlmann-Rahtz synthesis, are catalyzed by Brønsted or Lewis acids. beilstein-journals.org Solid acid catalysts, like montmorillonite (B579905) clays (B1170129) or sulfonic acid resins, offer the advantage of easy separation and recyclability. organic-chemistry.orgacs.org Niobium pentoxide (Nb₂O₅) has been identified as a reusable, water-tolerant Lewis acid catalyst effective for amide bond formation from dicarboxylic acids, a reaction type relevant to potential derivatization. nih.govresearchgate.net

Organocatalysis: Small organic molecules can also serve as effective catalysts. Pyridine-2-carboxylic acid, a related compound, has been used as an efficient organocatalyst in multi-component reactions to synthesize other heterocyclic systems. rsc.orgdiva-portal.org

Table 2: Potential Catalysts for Key Transformations in Pyridine Synthesis

| Catalyst Type | Example | Potential Application | Advantages |

| Heterogeneous Metal | Pd/C, PtO₂ | Reduction of a nitro precursor to form the 5-amino group. | Recyclable, easy to separate from the reaction mixture. |

| Homogeneous Metal | Copper salts | C-N or C-C bond formation to build the ring or add substituents. | High activity and selectivity. |

| Solid Acid | Sulfonic Acid Resin, K-10 Montmorillonite | Catalyzing cyclization/condensation steps. organic-chemistry.org | Reusable, non-corrosive, suitable for flow chemistry. organic-chemistry.orgacs.org |

| Lewis Acid | Niobium Pentoxide (Nb₂O₅) | Amidation of carboxylic acid groups. nih.gov | Water-tolerant, reusable. nih.govresearchgate.net |

| Organocatalyst | Betaine, Guanidine Carbonate | Catalyzing one-pot multicomponent reactions. diva-portal.orgresearchgate.net | Metal-free, often biodegradable and non-toxic. |

Reaction optimization involves systematically varying parameters such as temperature, pressure, solvent, catalyst loading, and reactant ratios to maximize the yield and purity of the desired product.

Solid-Phase Synthesis and Supported Reagents

Solid-phase synthesis provides a powerful platform for the preparation of compound libraries and simplifies purification by immobilizing the substrate on a solid support, typically a polymer resin. acs.org The general workflow involves attaching a starting material to the resin, performing a series of chemical transformations on the resin-bound substrate, and finally cleaving the target molecule from the support. Intermediate purification is achieved by simple filtration and washing of the resin. acs.org

A potential solid-phase strategy for this compound could begin by anchoring a precursor molecule to a suitable resin (e.g., Merrifield resin). acs.org Subsequent reaction steps, such as cyclization to form the pyridine ring and functional group modifications, would be carried out on the solid support. For example, a 1,5-dione precursor could be cyclized with ammonium (B1175870) acetate (B1210297) to form the pyridine ring while attached to the resin. acs.org The final product would then be cleaved from the resin, often using a strong acid like trifluoroacetic acid. acs.org This approach is highly amenable to automation and combinatorial chemistry, allowing for the rapid generation of derivatives. acs.org

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is critical for the characterization and subsequent application of this compound. The presence of both an acidic (carboxylic acid) and a basic (amino) group makes the compound zwitterionic, influencing its solubility and requiring specific purification strategies.

Crystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. For a polar, zwitterionic molecule, polar solvents or solvent mixtures (e.g., water/ethanol, water/acetic acid) are often effective.

pH-Controlled Precipitation: The amphoteric nature of the molecule allows for purification via pH adjustment. The compound can be dissolved in an acidic solution (protonating the amino group and pyridine nitrogen) or a basic solution (deprotonating the carboxylic acid groups). Insoluble impurities can be removed by filtration. Subsequently, adjusting the pH of the filtrate to the isoelectric point of the compound—the pH at which its net charge is zero—will cause it to precipitate out of the solution with high purity. This technique is described in patents for the purification of related pyridine carboxylic acids. epo.org For example, a crude product might be dissolved in aqueous sodium hydroxide (B78521), filtered, and then re-precipitated by the addition of an acid like hydrochloric acid to a specific pH. epo.orggoogle.com

Column Chromatography: For separating mixtures that are difficult to purify by crystallization, column chromatography is employed. Given the polar nature of the target compound, normal-phase chromatography on silica (B1680970) gel or alumina (B75360) with polar mobile phases, or reverse-phase chromatography using C18-functionalized silica with aqueous mobile phases, could be effective.

Washing and Drying: After isolation by filtration, the solid product is typically washed with a cold solvent (in which it has low solubility) to remove residual impurities. Drying under high vacuum is then performed to remove any remaining solvent.

Yield Optimization and Scale-Up Considerations for Industrial and Laboratory Production

Optimizing reaction yield and developing a scalable process are essential for transitioning a synthetic route from the laboratory to industrial production.

Yield Optimization in the laboratory involves a systematic investigation of reaction parameters to find the conditions that provide the highest yield of pure product. This is often achieved through a Design of Experiments (DoE) approach, where multiple variables are changed simultaneously to identify optimal conditions and interactions between variables.

Table 3: Illustrative Parameters for Yield Optimization Study

| Parameter | Range Explored | Potential Impact on Yield |

| Temperature | 25 °C - 150 °C | Affects reaction rate and selectivity; higher temperatures may lead to side products. |

| Catalyst Loading | 0.1 mol% - 10 mol% | Higher loading may increase rate but also cost and waste. |

| Reactant Stoichiometry | 1:1 to 1:3 ratio | Using an excess of one reagent can drive the reaction to completion but may complicate purification. |

| Reaction Time | 1 hour - 24 hours | Insufficient time leads to incomplete conversion; excessive time may cause product degradation. |

| Solvent | Toluene, DMF, Acetonitrile (B52724), Water | Polarity and boiling point can significantly influence reaction kinetics and solubility. |

Scale-Up Considerations involve addressing challenges that arise when increasing the production volume. Key factors include:

Heat Management: Exothermic reactions that are easily controlled in small flasks can generate significant heat at an industrial scale, requiring specialized reactors with efficient cooling systems to prevent runaway reactions.

Mixing: Ensuring homogeneous mixing of reactants in large vessels is more challenging than in a small flask and requires powerful mechanical stirrers or reactor designs that promote turbulence.

Transition to Flow Chemistry: As discussed previously, converting a batch process to a continuous flow process is a primary strategy for modern scale-up. It mitigates many safety and heat transfer issues while allowing for large quantities of material to be produced in a small, automated footprint. beilstein-journals.org

Process Safety: A thorough hazard analysis must be conducted for all reagents and intermediates at scale. The cost of raw materials, energy consumption, and waste disposal become critical economic factors in industrial production.

By carefully optimizing yields at the lab scale and addressing these engineering and safety challenges, a robust and economically viable process for the production of this compound can be developed.

Chemical Reactivity and Functionalization of 5 Aminopyridine 2,4 Dicarboxylic Acid

Reactivity of the Pyridine (B92270) Nitrogen in 5-Aminopyridine-2,4-dicarboxylic Acid

The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the presence of two electron-withdrawing carboxylic acid groups on the pyridine ring significantly reduces the basicity of the pyridine nitrogen compared to pyridine itself. Despite this diminished reactivity, the pyridine nitrogen can still participate in several characteristic reactions.

One such reaction is N-oxidation. Treatment of pyridine carboxylic acids with oxidizing agents like hydrogen peroxide, often in the presence of a catalyst, can lead to the formation of the corresponding pyridine N-oxide. For instance, the oxidation of nicotinic acid, picolinic acid, and quinolinic acid to their respective N-oxides has been achieved using hydrogen peroxide with a Preyssler's catalyst. researchgate.net It is anticipated that this compound would undergo a similar transformation under appropriate conditions, yielding this compound N-oxide. The reaction conditions for the N-oxidation of related pyridine carboxylic acids are summarized in the table below.

| Reactant | Oxidizing Agent | Catalyst | Product | Reference |

| Nicotinic Acid | Hydrogen Peroxide | Preyssler's Catalyst | Nicotinic Acid N-oxide | researchgate.net |

| Picolinic Acid | Hydrogen Peroxide | Preyssler's Catalyst | Picolinic Acid N-oxide | researchgate.net |

| Quinolinic Acid | Hydrogen Peroxide | Preyssler's Catalyst | Quinolinic Acid N-oxide | researchgate.net |

N-alkylation of the pyridine nitrogen is another potential transformation, although it is expected to be less facile due to the reduced nucleophilicity of the nitrogen. Strong alkylating agents and forcing conditions might be necessary to achieve this. The amino group in the molecule presents a competing site for alkylation.

Functionalization at the Amino Group

The amino group at the 5-position of the pyridine ring is a primary aromatic amine and, as such, is a key site for a variety of functionalization reactions. Its reactivity is influenced by the electronic effects of the pyridine ring and the carboxylic acid substituents.

The amino group of aminopyridines readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For example, the acylation of 2-, 3-, and 4-aminopyridines with endic anhydride (B1165640) proceeds chemoselectively at the exocyclic amino group to yield the corresponding amido acids. researchgate.net It is expected that this compound would react similarly.

N-alkylation of the amino group in aminopyridines can be achieved through various methods. A facile N-monoalkylation of 2- and 3-aminopyridines has been reported using a carboxylic acid and sodium borohydride, affording the corresponding alkylaminopyridines in good yields under mild conditions. researchgate.net This method offers a chemoselective route to monoalkylated products. Another approach involves the use of N-Boc-protected 4-aminopyridine (B3432731), which can be alkylated in high yields using an electrogenerated acetonitrile (B52724) anion. researchgate.net These methods could likely be adapted for the selective N-alkylation of the amino group in this compound.

| Reaction Type | Reagents | Product Type | Reference |

| Acylation | Endic Anhydride | Amido Acid | researchgate.net |

| N-Monoalkylation | Carboxylic Acid, Sodium Borohydride | N-Alkylaminopyridine | researchgate.net |

| N-Alkylation | Alkyl Halide, Electrogenerated Acetonitrile Anion (on N-Boc protected amine) | N-Alkyl-4-aminopyridine | researchgate.net |

The primary amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. The formation of imines from 2-aminopyridine (B139424) and various aldehydes is a known transformation. nih.gov This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. youtube.com However, imines derived from 2-aminopyridine can be susceptible to hydrolysis, especially in the presence of water. researchgate.net

The amino group of aminopyridines can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the aminopyridine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. rsc.orglibretexts.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer or related reactions. These reactions allow for the introduction of a wide range of functional groups in place of the amino group, including halides, hydroxyl, and cyano groups. The diazotization of 2- and 4-aminopyridine has been shown to proceed through the attack of a nitrosating agent on both the free and protonated amine. rsc.org

The presence of multiple reactive sites on this compound makes it a potential monomer for the synthesis of polymers. For instance, the amino group and the carboxylic acid groups can be utilized in condensation polymerization reactions to form polyamides or polyimides. While specific examples utilizing this compound as a monomer are not prevalent in the literature, the general principles of polymerization of aminocarboxylic acids or their derivatives can be applied. The rigid pyridine backbone could impart desirable thermal and mechanical properties to the resulting polymers. The use of related aminopyridine compounds in the synthesis of N-containing heterocycles suggests the potential for creating complex macromolecular structures. google.com

Reactions Involving the Carboxylic Acid Moieties

The two carboxylic acid groups at the 2- and 4-positions are key to the functionality of this compound. These acidic groups can undergo a range of reactions typical of carboxylic acids.

Esterification of pyridine carboxylic acids is a common reaction, typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. google.com For pyridine-dicarboxylic acids, selective mono-esterification can be achieved under controlled conditions. For instance, pyridine-3,5-dicarboxylic acid can be selectively mono-esterified using potassium hydroxide (B78521) in ethanol. chemicalbook.com

The carboxylic acid groups can also be converted to amides by reaction with amines. The coupling of pyridine-2,6-dicarboxylic acid with N-alkylanilines affords the corresponding bis-amides in good yields. nih.govresearchgate.net This reaction often requires the activation of the carboxylic acid, for example, by converting it to the acid chloride using thionyl chloride. researchgate.net Lewis acid catalysts such as Nb2O5 have also been used to facilitate the direct synthesis of diamides from dicarboxylic acids and amines. nih.govacs.org

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another important reaction of pyridine carboxylic acids. The ease of decarboxylation is dependent on the position of the carboxylic acid group relative to the pyridine nitrogen. Pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation, and the rate of this reaction is influenced by substituents on the pyridine ring. cdnsciencepub.comresearchgate.net For this compound, the carboxylic acid at the 2-position would be more susceptible to decarboxylation upon heating compared to the one at the 4-position.

| Reaction | Reagents/Conditions | Product | Reference |

| Esterification | Alcohol, Acid Catalyst | Ester | google.com |

| Mono-esterification | Potassium Hydroxide, Ethanol | Monoester | chemicalbook.com |

| Amide Formation | Amine, Thionyl Chloride or Lewis Acid Catalyst | Amide | nih.govresearchgate.netnih.govacs.org |

| Decarboxylation | Heat | Pyridine with one less carboxylic acid group | cdnsciencepub.comresearchgate.net |

Esterification and Amidation Reactions

The two carboxylic acid moieties of this compound are primary sites for nucleophilic acyl substitution, readily undergoing esterification and amidation.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and to drive it to completion, it is common to use an excess of the alcohol or to remove the water formed as a byproduct. libretexts.org A more direct method involves first converting the dicarboxylic acid to a more reactive diacyl chloride, for example using thionyl chloride (SOCl₂), which can then react readily with an alcohol to form the corresponding diester. echemi.com

Amidation: The formation of amides from this compound requires the activation of the carboxyl groups to facilitate attack by an amine. sci-hub.se Direct reaction with an amine upon heating can produce the desired diamide (B1670390), though this often requires high temperatures. sci-hub.se More commonly, coupling agents such as carbodiimides or reagents like diethyl chlorophosphate are used to form a highly reactive intermediate that is subsequently treated with the desired amine. researchgate.net Catalytic methods using agents like zirconium tetrachloride or boronic acids can also facilitate direct amidation under milder conditions. sci-hub.setcichemicals.com These reactions are fundamental in synthesizing a wide array of derivatives with potential applications in medicinal chemistry and material science.

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Methanol (CH₃OH) | H₂SO₄ (catalyst), heat | Dimethyl 5-aminopyridine-2,4-dicarboxylate |

| Esterification | Ethanol (C₂H₅OH) | H₂SO₄ (catalyst), heat | Diethyl 5-aminopyridine-2,4-dicarboxylate |

| Amidation | Ammonia (B1221849) (NH₃) | Coupling agent (e.g., EDC), room temp. | 5-Aminopyridine-2,4-dicarboxamide |

| Amidation | Benzylamine (C₆H₅CH₂NH₂) | Coupling agent (e.g., DCC), room temp. | N²,N⁴-Dibenzyl-5-aminopyridine-2,4-dicarboxamide |

Anhydride Formation and Cyclization Reactions

The proximate positioning of the functional groups in this compound allows for intramolecular reactions to form new cyclic structures.

Anhydride Formation: The two adjacent carboxylic acid groups at the C2 and C4 positions can undergo intramolecular dehydration to form a cyclic anhydride. This transformation is typically achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride or oxalyl chloride. The resulting cyclic anhydride is a reactive intermediate that can be used for further functionalization.

Cyclization Reactions: The presence of both an amino group and a carboxylic acid group on the pyridine ring opens pathways for heterocycle synthesis. For instance, intramolecular condensation between the amino group at C5 and the carboxylic acid at C4 can lead to the formation of a fused pyridoxazinone ring system. This type of cyclization is a common strategy in the synthesis of complex heterocyclic scaffolds.

Decarboxylation Studies and Mechanism Elucidation

The removal of one or both carboxyl groups as carbon dioxide (CO₂) is a significant reaction for pyridinecarboxylic acids. The rate and mechanism of decarboxylation are highly dependent on the position of the carboxyl group relative to the ring nitrogen.

Studies on related pyridinecarboxylic acids have shown that a carboxyl group at the C2 position (α to the nitrogen) is particularly susceptible to decarboxylation. cdnsciencepub.com The mechanism is believed to proceed through a zwitterionic intermediate, where the ring nitrogen is protonated and the carboxyl group is deprotonated. cdnsciencepub.com This intermediate can then lose CO₂ to form a 2-pyridyl carbanion or a related ylide species, which is subsequently protonated by the solvent. cdnsciencepub.comresearchgate.net The presence of the electron-donating amino group at C5 may influence the rate of this process. Decarboxylation can be induced thermally or by using metal catalysts, such as copper or silver salts, which can facilitate the reaction under milder conditions. nih.govrsc.org

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid groups of this compound can be reduced to either primary alcohols or aldehydes, providing access to another class of important derivatives.

Reduction to Alcohols: A complete reduction of both carboxylic acid groups to primary alcohols, yielding 5-amino-2,4-bis(hydroxymethyl)pyridine, typically requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxides.

Reduction to Aldehydes: The partial reduction of carboxylic acids to aldehydes is more challenging as aldehydes are themselves readily reduced to alcohols. Therefore, this conversion often proceeds via a two-step process. The dicarboxylic acid can first be converted to a less reactive derivative, such as a diester or a diacyl chloride. This intermediate can then be treated with a milder, sterically hindered reducing agent at low temperatures. Alternatively, modern catalytic methods, sometimes employing palladium or other transition metals, have been developed for the selective reduction of carboxylic acids to aldehydes. rsc.orgnih.gov

| Target Product | Type of Reduction | Typical Reagents | Key Considerations |

|---|---|---|---|

| 5-amino-2,4-bis(hydroxymethyl)pyridine | Full Reduction | 1. LiAlH₄ in dry ether/THF 2. H₃O⁺ workup | Requires strong, non-selective reducing agent. |

| 5-aminopyridine-2,4-dicarbaldehyde | Partial Reduction | 1. Convert to diester/diacyl chloride 2. Use milder hydride (e.g., DIBAL-H) at low temp. | Requires careful control of stoichiometry and temperature to avoid over-reduction. |

| 5-aminopyridine-2,4-dicarbaldehyde | Catalytic Reduction | Pd catalyst, pivalic anhydride, NaH₂PO₂ | Offers a more direct route with specific catalytic systems. rsc.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it generally unreactive towards electrophilic attack compared to benzene. uoanbar.edu.iqlibretexts.org This deactivation is further enhanced by the two electron-withdrawing carboxylic acid groups. However, the powerful electron-donating amino group at C5 acts as a strong activating group, directing electrophiles to its ortho (C4, C6) and para (C2) positions. The C2 and C4 positions are already substituted, leaving the C6 position as the most likely site for electrophilic substitution. The reaction outcome is thus a balance of these competing electronic effects, and forcing conditions may be required. libretexts.org

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). uoanbar.edu.iqyoutube.comquora.com In this compound, the C2 and C4 positions are highly activated. While the parent compound lacks a suitable leaving group (like a halogen), nucleophilic substitution can occur under certain conditions, such as in the Chichibabin reaction where a hydride ion is displaced. The presence of the strongly electron-withdrawing carboxyl groups at C2 and C4 further enhances the ring's susceptibility to nucleophilic attack at these positions.

Radical Reactions and Photochemistry of this compound

Radical Reactions: The pyridine ring can participate in radical reactions, often initiated by radical precursors. For instance, the Minisci reaction involves the addition of a nucleophilic alkyl radical to a protonated pyridine ring, typically favoring the C2 and C4 positions. wikipedia.org In the case of this compound, radical reactions could provide a pathway for functionalization at the C6 position. Pulse radiolysis studies on related pyridinecarboxylic acids have shown that they can react with reducing radicals to form pyridinyl radicals. researchgate.net

Photochemistry: The photochemical behavior of this compound is influenced by its aromatic and functional group makeup. Ultraviolet irradiation can induce various transformations in pyridine derivatives. researchgate.net Photoinitiated substitution reactions have been observed where a nucleophile, such as an amine, can displace a substituent on the pyridine ring. rsc.org Additionally, photochemical methods can be used to generate radicals that subsequently react with the pyridine core. mdpi.com For example, N-centered radicals generated photochemically have been shown to add to pyridine derivatives. nih.gov Such reactions could offer alternative strategies for the C-H functionalization of the molecule.

Derivatization Strategies for Enhanced Material and Catalytic Functionality

The multifunctional nature of this compound makes it an attractive building block for creating advanced materials and catalysts.

Material Applications: The two carboxylic acid groups can act as bidentate or polydentate ligands for metal ions, making the molecule an excellent candidate for constructing metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. Furthermore, the presence of both dicarboxylic acid and amine functionalities allows for its use as a monomer in condensation polymerizations to synthesize polyesters and polyamides, which can form high-performance fibers and films. libretexts.org

Catalytic Functionality: The pyridine nitrogen and the amino group can coordinate to metal centers, allowing derivatives of the molecule to serve as ligands in transition metal catalysis. The acidity and basicity of the functional groups also suggest potential for organocatalysis. For instance, related pyridine dicarboxylic acids have been shown to act as effective bifunctional organocatalysts in certain chemical transformations. organic-chemistry.org By strategically modifying the core structure, new catalysts with tailored reactivity and selectivity can be developed.

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 5 Aminopyridine 2,4 Dicarboxylic Acid

Ligand Design Principles for 5-Aminopyridine-2,4-dicarboxylic Acid

No specific research data is available for this compound to detail its ligand design principles.

Multidentate Chelation Potential of the Compound

No experimental data exists in the literature to confirm the specific chelation potential and coordination modes of this compound.

Influence of Protonation States on Coordination Modes

There are no dedicated studies on the protonation states of this compound and their influence on its coordination behavior with metal ions.

Synthesis and Structural Elucidation of Metal Complexes

A review of the scientific literature indicates a lack of published research on the synthesis and structural characterization of metal complexes involving this compound.

Transition Metal Complexes with this compound

No specific transition metal complexes with this compound as a ligand have been reported in the surveyed literature.

Lanthanide and Actinide Complexes

There is no available research detailing the synthesis or structure of lanthanide or actinide complexes with this compound.

Main Group Metal Complexes

Information regarding the synthesis and structural analysis of main group metal complexes with this compound is not available in the current body of scientific literature.

Design and Synthesis of MOFs with this compound as a Linker

Hydrothermal and Solvothermal Synthesis Methods

There are no specific studies documenting the use of hydrothermal or solvothermal methods for the synthesis of MOFs using this compound as the primary organic linker. While these are common and powerful techniques for MOF crystallization, their application to this specific ligand has not been reported.

Mechanochemical Synthesis Approaches

No literature is available describing the application of mechanochemical synthesis, such as grinding or milling of metal salts with this compound, to form coordination polymers or MOFs.

Topologies and Architectures of MOFs Derived from this compound

Pore Structure Analysis and Porosity Characterization

As no MOFs based on this compound have been synthesized and reported, there is no data available concerning their pore structure, surface area (e.g., BET analysis), or general porosity characteristics.

Dimensionality (0D, 1D, 2D, 3D) and Interpenetration

There are no published crystal structures of MOFs or coordination polymers derived from this compound. Therefore, information regarding the resulting network dimensionality (from discrete molecules (0D) to extended three-dimensional (3D) frameworks) and the phenomenon of interpenetration is absent from the scientific record.

Functionalization and Post-Synthetic Modification of MOFs Containing this compound

The inherent structure of this compound, featuring a reactive amine (-NH₂) group, makes it a prime candidate for the functionalization of MOFs. In theory, this amine group can be modified after the MOF has been synthesized—a process known as post-synthetic modification (PSM). PSM allows for the introduction of new functionalities that might not be stable under the initial MOF synthesis conditions.

For amino-functionalized MOFs in general, a common PSM technique involves reactions like diazotization or acylation to introduce a variety of other functional groups. These modifications can be used to fine-tune the MOF's properties, such as its affinity for specific molecules or its catalytic activity. However, specific examples or detailed research findings of PSM being performed on MOFs constructed with this compound are not documented in the available literature.

Advanced Applications of MOFs Incorporating this compound

The applications of MOFs are intrinsically linked to their structural and chemical properties, such as pore size, surface area, and the nature of their functional groups. For a hypothetical MOF based on this compound, its properties would be influenced by the basic amine group and the acidic carboxylate groups, making it a bifunctional material.

Gas Adsorption and Separation Research (e.g., CO₂ capture, H₂ storage)

The presence of amine groups in MOF structures is known to enhance the selective capture of acidic gases like carbon dioxide (CO₂) through strong Lewis acid-base interactions. Research on other amine-functionalized MOFs has demonstrated significant CO₂ uptake capacities. For instance, MOFs containing aminopyridine-based ligands have shown promise in separating CO₂ from other gases. researchgate.netrsc.org While it is plausible that a MOF incorporating this compound would exhibit good CO₂ adsorption properties, specific experimental data, such as adsorption isotherms or selectivity values, are not available.

Regarding hydrogen (H₂) storage, the primary factors are high surface area and optimized pore size. While functional groups can slightly enhance the enthalpy of adsorption for H₂, there is no specific research detailing the hydrogen storage capabilities of MOFs derived from this compound.

Heterogeneous Catalysis within MOF Architectures

The bifunctional nature of the this compound ligand, possessing both basic (amine) and acidic (uncoordinated carboxylates or metal sites) functionalities, suggests potential applications in heterogeneous catalysis. Such materials could theoretically catalyze reactions requiring acid-base cooperation. For example, some amino-functionalized MOFs have been explored as catalysts for Knoevenagel condensation reactions. rsc.org However, no catalytic studies have been specifically reported for MOFs synthesized with this compound.

Sensing Platform Development (e.g., optical sensors, chemosensors for analytes)

MOFs are widely investigated as sensing platforms due to their high porosity and tunable luminescent properties. The pyridine (B92270) and amine moieties in the proposed ligand could interact with specific analytes, leading to a detectable change in the MOF's fluorescence or other optical properties. MOFs based on other pyridine dicarboxylic acids have been successfully used to detect metal ions like Fe³⁺. scientifiq.ai Despite this potential, there are no published reports on the use of this compound-based MOFs as chemical sensors.

Charge Transfer and Conductivity Studies in MOF Materials

Achieving electrical conductivity in MOFs is a significant challenge, as most are insulators. Conductivity can be introduced through strategies like creating extended π-conjugated systems or facilitating through-space charge hopping. While the aromatic pyridine ring of this compound could participate in π-stacking interactions within a MOF structure, there is no specific research available that investigates the charge transfer or conductive properties of MOFs synthesized from this particular ligand.

Supramolecular Architectures and Self Assembly Processes Directed by 5 Aminopyridine 2,4 Dicarboxylic Acid

Hydrogen Bonding Networks Formed by 5-Aminopyridine-2,4-dicarboxylic Acid

While specific crystal structures and detailed analyses of hydrogen bonding networks for this compound are not documented in the available literature, the molecular structure suggests the potential for a rich variety of hydrogen bonding motifs. The carboxylic acid groups can act as both hydrogen bond donors (O-H) and acceptors (C=O), while the amino group provides N-H donors and the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor. This combination of functional groups could lead to the formation of common and robust supramolecular synthons, such as the carboxylic acid...pyridine heterosynthon and the carboxylic acid dimer homosynthon. In related aminopyridine and dicarboxylic acid systems, these synthons are known to direct the formation of predictable and stable one-, two-, and three-dimensional networks. researchgate.netnih.gov The presence of the amino group could introduce additional complexity and competition in the hydrogen bonding landscape, potentially leading to novel network topologies.

Role of Electrostatic Interactions in Supramolecular Design

Electrostatic interactions, including charge-assisted hydrogen bonds and interactions between permanent dipoles, are fundamental to supramolecular design. In the context of this compound, proton transfer from a carboxylic acid group to the more basic pyridine nitrogen or amino group could result in the formation of a zwitterion. This would introduce strong electrostatic interactions and charge-assisted hydrogen bonds, significantly influencing the crystal packing. The likelihood of proton transfer is often predicted by the pKa difference between the acidic and basic functional groups. rsc.org Without experimental data for this compound, any discussion on the role of electrostatic interactions remains speculative.

Self-Assembly Strategies in Solution and Solid State

The rational design of self-assembled materials relies on the predictable nature of intermolecular interactions. For aminopyridine dicarboxylic acids, self-assembly can be directed through various strategies in both solution and the solid state.

Co-Crystallization Studies and Multi-Component Systems

Co-crystallization is a powerful technique for modifying the physicochemical properties of solid materials by combining two or more different molecules in a single crystal lattice. mdpi.com Pyridine and carboxylic acid functional groups are widely utilized in the design of co-crystals due to their propensity to form robust hydrogen-bonded synthons. researchgate.net While numerous studies have explored the co-crystallization of various pyridine derivatives with dicarboxylic acids, there is no specific research available on co-crystals involving this compound. Such studies would be valuable for understanding its interaction preferences with other molecules and for the potential development of new materials with tailored properties.

Gelation and Self-Assembled Nanostructures

Currently, there is no published research on the ability of this compound to act as a gelator or to form self-assembled nanostructures in solution.

Anion and Cation Recognition Studies Utilizing this compound

The combination of hydrogen bond donors and acceptors in this compound suggests its potential as a receptor for anions and cations. The carboxylic acid and amino groups can provide binding sites for anions through hydrogen bonding, while the carboxylate groups could potentially coordinate with cations. The pyridine nitrogen also offers a potential binding site. While the field of anion and cation recognition by synthetic receptors is well-established, with many examples of pyridine and carboxylic acid-based systems, there are no specific studies that utilize this compound for this purpose. nih.govijacskros.com

Research on this compound in Template-Directed Synthesis Remains Undocumented

An extensive review of available scientific literature reveals a notable absence of specific research detailing the role of this compound in template-directed synthesis of supramolecular systems. While the broader field of supramolecular chemistry often utilizes molecules with specific functional groups to guide the assembly of complex architectures, scholarly articles explicitly demonstrating this function for this compound are not presently found.

Template-directed synthesis is a sophisticated method in which a molecule or ion, the "template," organizes a set of building blocks into a specific arrangement, facilitating a chemical reaction that would otherwise be less efficient or result in a mixture of products. The template's structural information is transcribed to the final product. Molecules with well-defined geometries and multiple non-covalent interaction sites, such as hydrogen bond donors and acceptors, are often effective templates.

Theoretically, the structure of this compound, featuring an amino group and two carboxylic acid moieties on a pyridine ring, presents potential for directing molecular assembly through hydrogen bonding and metal coordination. The strategic placement of these functional groups could, in principle, allow it to pre-organize other molecules or ions. However, based on current literature, this potential has not been explored or reported.

Searches for research on the supramolecular chemistry of this compound primarily indicate its use as a ligand or building block in the formation of metal-organic frameworks and coordination polymers. In these instances, the molecule itself is incorporated into the final structure rather than acting as a removable template that directs the synthesis.

Therefore, the section on "Template-Directed Synthesis of Supramolecular Systems" focusing solely on this compound cannot be substantiated with detailed research findings or data tables as per the specified instructions. Further investigation and new research would be required to elucidate any potential templating role for this compound.

Catalytic Applications and Mechanistic Insights of 5 Aminopyridine 2,4 Dicarboxylic Acid and Its Derivatives

Organocatalysis Mediated by 5-Aminopyridine-2,4-dicarboxylic Acid

This compound possesses both acidic (carboxylic acid) and basic (amino and pyridine (B92270) nitrogen) functionalities, making it a candidate for bifunctional organocatalysis. This dual nature allows it to potentially activate both electrophiles and nucleophiles simultaneously, accelerating reactions through a push-pull mechanism.

Acid-Base Catalysis in Organic Transformations

The structural features of this compound, specifically the presence of both Brønsted acid (–COOH) and Brønsted base (–NH₂) sites on a pyridine framework, suggest its potential as an acid-base organocatalyst. Bifunctional catalysts of this nature can facilitate a variety of organic transformations by activating substrates through hydrogen bonding interactions. For instance, pyridine-2,6-dicarboxylic acid has been shown to be an effective organocatalyst for the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.org The mechanism is believed to involve the activation of the carbonyl group by a hydronium ion generated from the carboxylic acid, making it more susceptible to nucleophilic attack. organic-chemistry.org

Similarly, this compound could potentially catalyze reactions such as aldol (B89426) condensations, Knoevenagel condensations, or Michael additions. The carboxylic acid groups would be expected to activate the electrophile (e.g., an aldehyde or ketone) by protonation or hydrogen bonding, while the amino group could activate the nucleophile (e.g., an enol or enolate precursor) through deprotonation or hydrogen bonding. This cooperative action can lower the activation energy of the reaction, leading to enhanced reaction rates under mild conditions. The relative positioning of the functional groups on the pyridine ring would play a crucial role in the efficiency of this bifunctional catalysis.

Enantioselective Organocatalysis with Chiral Derivatives

While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of chiral derivatives for use in enantioselective organocatalysis. peerj.com The development of asymmetric organocatalysis has provided a powerful tool for the synthesis of enantiomerically enriched compounds, which are of significant importance in the pharmaceutical industry. peerj.comnih.gov Chiral organocatalysts operate through various activation modes to control the stereochemical outcome of a reaction. peerj.com

To induce enantioselectivity, chiral moieties would need to be introduced to the this compound framework. This could be achieved, for example, by forming amide bonds between the carboxylic acid groups and chiral amines, or by modifying the amino group with a chiral auxiliary. These chiral derivatives could then be employed in a range of asymmetric transformations. For instance, chiral phosphoric acids and cinchona alkaloids are widely used as organocatalysts in enantioselective reactions. nih.govmdpi.com A chiral derivative of this compound could potentially mimic the action of these catalysts in reactions such as asymmetric Diels-Alder reactions, Michael additions, or reductions. nih.govnih.gov The precise stereochemical control would be dictated by the nature of the chiral auxiliary and its spatial arrangement relative to the catalytic sites of the parent molecule.

Use as a Ligand in Homogeneous Catalysis

The pyridine nitrogen, amino group, and carboxylic acid functionalities of this compound make it a versatile ligand for coordinating with various metal centers in homogeneous catalysis. The denticity and electronic properties of the ligand can be tuned by the protonation state of the carboxylic acid groups, influencing the stability and reactivity of the resulting metal complexes.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Aminopyridine-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For example, a palladium complex with N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine has demonstrated good catalytic activity in the decarboxylative cross-coupling of 4-picolinic acid with aryl bromides. rsc.org

A complex of this compound with a transition metal like palladium could potentially catalyze Suzuki-Miyaura, Heck, or Sonogashira reactions. acs.orgmdpi.com The pyridine nitrogen and the amino group could chelate to the metal center, forming a stable complex. The carboxylic acid groups might enhance the solubility of the catalyst in polar solvents and could also play a role in the catalytic cycle, for instance, by facilitating proton transfer steps. The electronic properties of the pyridine ring, modified by both an electron-donating amino group and electron-withdrawing carboxylic acid groups, would influence the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination. nih.gov

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | DMF/H₂O | K₂CO₃ | 100 | Expected High |

| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 2 | Dioxane/H₂O | K₃PO₄ | 110 | Expected Moderate to High |

| 3 | 1-Bromonaphthalene | 2-Thiopheneboronic acid | 1.5 | Toluene/EtOH/H₂O | Na₂CO₃ | 90 | Expected High |

Hydrogenation and Oxidation Catalysis

Manganese complexes with aminopyridine ligands have been shown to be highly efficient catalysts for the selective oxidation of C-H bonds with hydrogen peroxide. mdpi.com These systems can exhibit high selectivity and catalytic turnover numbers. mdpi.com The ligand plays a crucial role in stabilizing the manganese center and modulating its redox properties.

Complexes of this compound with metals such as manganese, iron, or ruthenium could be investigated for their potential in oxidation and hydrogenation catalysis. In oxidation reactions, the ligand could support high-valent metal-oxo species, which are often the active oxidants. mdpi.com The dicarboxylic acid functionality could also serve as a binding site for a co-catalyst or an additive. For hydrogenation reactions, the ligand could stabilize low-valent metal hydrides, which are key intermediates in the catalytic cycle. The electronic and steric properties of the ligand could be tuned to achieve high activity and selectivity for the desired transformation.

Heterogeneous Catalysis Incorporating this compound

The incorporation of this compound into solid supports can lead to the development of robust and recyclable heterogeneous catalysts. The dicarboxylic acid functionality makes this compound an excellent building block for coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org These materials possess high surface areas and well-defined porous structures, making them attractive for applications in heterogeneous catalysis.

By using this compound as an organic linker, a variety of MOFs with different metal nodes (e.g., Zr, Cu, Zn, Pb) could be synthesized. rsc.org The uncoordinated amino groups within the MOF structure could serve as basic catalytic sites, while the metal nodes could act as Lewis acid sites. Such bifunctional MOFs could catalyze a range of organic reactions with the added benefits of easy catalyst separation and reuse. For example, zirconium dioxide nanoparticles have been used as a heterogeneous nano-catalyst for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. nih.gov

Alternatively, this compound could be grafted onto the surface of an inorganic support like silica (B1680970) or alumina (B75360), or incorporated into a polymer matrix. These supported catalysts could then be used in packed-bed reactors for continuous flow processes. The immobilization of the catalyst would prevent leaching of the active species into the product stream, which is a significant advantage, particularly in the synthesis of fine chemicals and pharmaceuticals.

| Catalyst Type | Potential Reaction | Role of this compound | Advantages |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Knoevenagel Condensation | Organic Linker | High surface area, defined active sites, recyclability |

| Polymer-Supported Catalyst | Aldol Reaction | Functional Monomer | Mechanical stability, easy separation |

| Silica-Grafted Catalyst | Amide Bond Formation | Anchored Ligand/Catalyst | High thermal stability, suitable for flow chemistry |

Surface-Supported Catalysts and Immobilization Techniques

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, enabling easy separation, recovery, and recycling of the catalyst. The functional groups of this compound—two carboxylic acids and one primary amine—offer multiple anchor points for covalent attachment to various solid supports.

Commonly employed supports include inorganic materials like silica and alumina, as well as organic polymers. The choice of immobilization strategy typically depends on the functional groups available on the support surface.

Immobilization via Carboxylic Acid Groups: The carboxylic acid moieties are prime candidates for forming covalent bonds. A prevalent method involves the activation of the carboxyl groups with coupling agents like carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an active ester. This intermediate readily reacts with amine-functionalized supports (e.g., aminopropylated silica) to form stable amide bonds. researchgate.net

Immobilization via Amino Group: The amino group can be tethered to supports functionalized with complementary reactive groups. For instance, it can react with epoxy- or aldehyde-functionalized supports through nucleophilic addition or reductive amination, respectively.

Polymer Post-Modification: this compound can be incorporated into a polymer backbone. This can be achieved by first preparing a polymer with reactive sites (e.g., benzyl (B1604629) bromide groups) and then reacting it with the amino group of the pyridine derivative. acs.org

These techniques allow for the creation of robust, surface-supported catalysts where the catalytically active pyridine-based unit is covalently anchored, preventing leaching and facilitating reuse.

Table 1: Potential Immobilization Techniques for this compound

| Reactive Group on Ligand | Support Material | Support Functional Group | Coupling Chemistry | Resulting Linkage |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Silica, Alumina | Amine (-NH₂) | Carbodiimide/NHS coupling | Amide |

| Amino (-NH₂) | Polymer, Silica | Epoxide | Ring-opening addition | Amino-alcohol |

| Amino (-NH₂) | Polymer, Silica | Aldehyde (-CHO) | Reductive amination | Secondary Amine |

| Carboxylic Acid (-COOH) | Silica, Alumina | Alcohol (-OH) | Esterification (acid-catalyzed) | Ester |

Catalyst Stability, Longevity, and Recyclability Studies

The long-term performance of a catalyst is paramount for its practical application. For catalysts derived from this compound, stability is influenced by the nature of the catalytic system—whether it is a metal complex, a metal-organic framework (MOF), or an immobilized organocatalyst.

For immobilized catalysts, stability is largely dependent on the strength of the covalent linkage to the support. Amide bonds, formed via the carboxylic acid groups, are generally robust and resistant to hydrolysis under many reaction conditions. The recyclability of such heterogeneous catalysts is typically evaluated by performing multiple reaction cycles. After each cycle, the catalyst is recovered (e.g., by filtration or centrifugation), washed, and reused in a fresh reaction. The catalytic activity and selectivity are monitored across cycles to detect any deactivation or degradation. For example, heterogeneous Lewis acid catalysts used for diamide (B1670390) synthesis from dicarboxylic acids have been successfully recycled multiple times without a significant loss of activity. nih.govresearchgate.net

Table 2: Factors Influencing Catalyst Stability

| Catalyst Type | Primary Stability Factor | Common Failure Mechanism | Evaluation Method |

|---|---|---|---|

| Immobilized Complex | Strength of support linkage | Leaching of the active species | ICP-AES analysis of filtrate; Multi-cycle reuse test |

| Metal-Organic Framework (MOF) | Metal-linker bond strength | Framework collapse (solvolysis, thermal degradation) | Powder X-ray diffraction (PXRD) post-reaction; Thermogravimetric analysis (TGA) |

| Homogeneous Complex | Ligand dissociation | Decomposition of the metal complex | NMR or UV-Vis spectroscopy over time |

Reaction Mechanism Elucidation via Computational and Experimental Methods

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing new, more efficient catalysts. A combination of computational and experimental techniques is often employed to probe the catalytic cycle of systems involving pyridine-based ligands.

Computational Methods: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms at the molecular level. nih.govresearchgate.net For a catalyst involving this compound, DFT calculations could be used to:

Model the coordination of the ligand to a metal center.

Calculate the energies of intermediates and transition states in a proposed catalytic cycle. acs.org

Determine the rate-limiting step of the reaction. berkeley.edu

Explain the role of the amino and carboxylate substituents in modulating the electronic properties of the catalyst. For instance, studies on other aminopyridine cobalt complexes have shown that the electronic character of the pyridine moiety significantly impacts catalytic activity. nih.gov

Experimental Methods: Kinetic studies are fundamental to understanding reaction mechanisms.

Kinetic Isotope Effect (KIE): By replacing specific hydrogen atoms with deuterium, the KIE can be measured to determine if a particular C-H (or N-H, O-H) bond is broken in the rate-determining step. A significant KIE value often points to such a bond cleavage event being kinetically relevant. nih.govacs.org

Intermediate Trapping and Characterization: Spectroscopic techniques like NMR, UV-Vis, and X-ray crystallography can be used to identify and characterize key catalytic intermediates, providing direct evidence for a proposed mechanism. acs.org

In-situ Monitoring: Techniques like in-situ IR or Raman spectroscopy can track the transformation of reactants and catalysts in real-time.

For a bifunctional catalyst based on this compound, these methods could elucidate the cooperative roles of the acidic carboxyl groups and basic nitrogen sites.

Catalyst Design Principles Based on this compound Structure

The molecular architecture of this compound provides a rich platform for rational catalyst design. The principles guiding this design revolve around leveraging its distinct functional groups to control catalytic activity, selectivity, and stability.

Multidentate Ligand Design: The pyridine nitrogen, amino nitrogen, and two carboxylate groups can act as coordination sites for a metal ion. This multidentate coordination can lead to highly stable metal complexes, preventing metal leaching and enhancing catalyst longevity. The specific coordination mode (e.g., bidentate, tridentate) can influence the geometry and electronic structure of the metal's active site, thereby tuning its catalytic properties. unimi.it

Electronic and Steric Tuning: The pyridine ring can be further modified to fine-tune the catalyst's performance. Introducing electron-donating or electron-withdrawing groups at other positions on the ring can alter the electron density at the metal center, impacting its reactivity and redox potential. nih.govacs.org The inherent steric environment created by the two adjacent carboxylic acid groups can also influence the selectivity of a reaction by controlling the approach of substrates to the active site. nih.govacs.org

Bifunctional Catalysis: The coexistence of acidic (–COOH) and basic (amino/pyridine-N) sites allows for the design of bifunctional catalysts. researchgate.net In such systems, one group could activate one substrate (e.g., the basic amine deprotonating a reactant) while the other group activates a second substrate or stabilizes a transition state. This cooperative action can significantly accelerate reaction rates and is a key principle in many enzymatic and synthetic catalysts.

Porous Framework Construction: As a linker for MOFs, the length and rigidity of the this compound molecule dictate the pore size and topology of the resulting framework. rsc.org By systematically choosing metal nodes and potentially introducing other co-linkers, it is possible to design porous materials with tailored properties for size-selective catalysis or gas separation. The functional groups lining the pores (uncoordinated amino or carboxyl groups) can also serve as active sites for catalysis.

Advanced Analytical Techniques for the Characterization and Quantification of 5 Aminopyridine 2,4 Dicarboxylic Acid

Chromatographic Separation Techniques

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of 5-Aminopyridine-2,4-dicarboxylic acid by Gas Chromatography (GC) is impractical due to its low volatility, a consequence of the polar amino and carboxylic acid functional groups. Therefore, a crucial prerequisite for GC analysis is a chemical derivatization step to convert the non-volatile analyte into a thermally stable, volatile derivative.